2-Chloro-4,6-difluoropyrimidine
Description
2-Chloro-4,6-difluoropyrimidine is a halogenated pyrimidine derivative characterized by a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 2. The compound features a chlorine atom at position 2 and fluorine atoms at positions 4 and 3. This substitution pattern confers unique electronic and steric properties, making it a versatile intermediate in pharmaceutical and agrochemical synthesis.
Pyrimidine derivatives are widely studied due to their biological relevance, particularly in nucleotide analogs and enzyme inhibitors. The specific halogenation pattern in this compound distinguishes it from other derivatives, as the combination of chlorine and fluorine substituents balances reactivity and stability for targeted applications .
Properties
IUPAC Name |
2-chloro-4,6-difluoropyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HClF2N2/c5-4-8-2(6)1-3(7)9-4/h1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUPFNMXTAGSTIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(N=C1F)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HClF2N2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.51 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4,6-difluoropyrimidine typically involves the halogenation of pyrimidine derivatives. One common method includes the reaction of 2,4-dichloropyrimidine with potassium fluoride in the presence of a catalytic amount of dicyclohexano-18-crown-6 in tetraglyme . This reaction facilitates the substitution of chlorine atoms with fluorine atoms, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions, such as temperature and solvent choice, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4,6-difluoropyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: Although less common, the compound can participate in oxidation and reduction reactions under specific conditions.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Coupling Reactions: Palladium catalysts, such as palladium(II) acetate, in the presence of triphenylphosphine and a base like potassium carbonate, are typical.
Major Products Formed
Nucleophilic Substitution: Products include various substituted pyrimidines, depending on the nucleophile used.
Coupling Reactions:
Scientific Research Applications
2-Chloro-4,6-difluoropyrimidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex pyrimidine derivatives, which are valuable in the development of new materials and catalysts.
Biology: The compound is used in the study of nucleic acid analogs and their interactions with biological molecules.
Industry: It is utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-4,6-difluoropyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, derivatives of this compound have been shown to inhibit the activity of certain enzymes involved in inflammatory pathways, such as nuclear factor kappa B (NF-κB) and activator protein 1 (AP-1) . These interactions can lead to the modulation of gene expression and cellular responses, making the compound valuable in therapeutic research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Substituent Effects
The biological and chemical properties of pyrimidine derivatives are highly dependent on substituent type, position, and electronic effects. Below is a comparative analysis of 2-chloro-4,6-difluoropyrimidine with key analogues:
Table 1: Structural and Substituent Comparisons
| Compound Name | Substituents | Key Structural Features |
|---|---|---|
| This compound | Cl (C2), F (C4, C6) | High electronegativity, moderate steric bulk |
| 6-Chloro-2-(trifluoromethyl)pyrimidine-4,5-diamine | Cl (C6), CF₃ (C2), NH₂ (C4, C5) | Trifluoromethyl enhances lipophilicity; amino groups enable hydrogen bonding |
| 4,6-Dichloro-5-fluoro-2-pyrimidin-2-ylpyrimidine | Cl (C4, C6), F (C5), pyrimidinyl (C2) | Dual pyrimidine rings; increased π-stacking potential |
| 5-Chloro-2-fluoro-4-methoxy-6-methylpyrimidine | Cl (C5), F (C2), OCH₃ (C4), CH₃ (C6) | Methoxy and methyl groups alter solubility and steric hindrance |
| Ethyl 2-chloro-4,6-diphenylpyrimidine-5-carboxylate | Cl (C2), Ph (C4, C6), COOEt (C5) | Phenyl groups increase hydrophobicity; ester moiety enables derivatization |
Key Observations :
- Halogen vs. Alkyl Groups : Replacing fluorine with methyl (e.g., 2-chloro-4,6-dimethylpyrimidine) reduces electronegativity but increases steric bulk, impacting binding to enzymatic targets .
- Trifluoromethyl Substitution : The CF₃ group in 6-chloro-2-(trifluoromethyl)pyrimidine-4,5-diamine enhances metabolic stability and membrane permeability compared to fluorine .
- Dual Heterocycles : Compounds like 4,6-dichloro-5-fluoro-2-pyrimidin-2-ylpyrimidine exhibit enhanced π-stacking due to dual aromatic systems, improving interactions with biological targets .
Electronic and Reactivity Profiles
The electronic effects of substituents significantly influence reactivity:
Table 2: Electronic Properties and Reactivity
Key Observations :
- Leaving Group Efficiency : The chlorine atom in this compound facilitates nucleophilic aromatic substitution (SNAr) reactions more effectively than methyl or methoxy groups .
- Fluorine Effects : Fluorine’s strong electron-withdrawing nature deactivates the pyrimidine ring, directing further substitutions to specific positions .
Key Observations :
- Antiviral Potential: Fluorine and chlorine substituents in this compound enhance binding to viral polymerase active sites, as seen in nucleotide analog drugs .
- Agrochemical Utility : Trifluoromethyl groups in analogues like 4,5-difluoro-6-(trifluoromethyl)pyrimidine improve resistance to metabolic degradation in plants .
Biological Activity
2-Chloro-4,6-difluoropyrimidine is a heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into its synthesis, biological properties, and potential applications, supported by relevant data and case studies.
Chemical Structure and Properties
This compound has the molecular formula C₄HClF₂N₂. The presence of chlorine and fluorine atoms at the 2 and 4, 6 positions of the pyrimidine ring significantly influences its reactivity and biological interactions.
Synthesis
The synthesis of this compound typically involves nucleophilic substitution reactions. Various methods have been explored to optimize yields and purity, including:
- Refluxing in polar aprotic solvents : Enhances nucleophilicity.
- Use of bases : Such as potassium carbonate to facilitate substitution reactions.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results suggest that the compound could be a candidate for developing new antimicrobial agents.
Antitumor Activity
In vitro studies have shown that derivatives of pyrimidine compounds can inhibit cancer cell proliferation. For instance, a derivative of this compound was tested against human lung cancer cell lines with promising results:
- Cell Line : A549 (lung adenocarcinoma)
- IC50 Value : 15 µM after 48 hours of treatment.
This indicates potential use in cancer therapy, particularly for targeting specific tumor types.
The biological activity of this compound can be attributed to its ability to interact with various biomolecules:
- Inhibition of Enzymes : It acts as a competitive inhibitor for enzymes involved in nucleotide synthesis.
- DNA Interaction : The compound can intercalate within DNA strands, disrupting replication processes.
Case Studies
- Antiviral Activity : A study explored the antiviral properties of similar pyrimidine derivatives against influenza virus. The findings suggested that these compounds could inhibit viral replication by interfering with RNA polymerase activity.
- Neuroprotective Effects : Research indicated that certain pyrimidine derivatives exhibit neuroprotective effects in models of neurodegenerative diseases. These compounds showed the ability to reduce oxidative stress and apoptosis in neuronal cells.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
